

Application Note: Sustainable Synthesis of 1,2-Dimethoxy-3-ethyl-6-fluorobenzene

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Compound of Interest

Compound Name: 1,2-Dimethoxy-3-ethyl-6-fluorobenzene

Cat. No.: B14049710

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Executive Summary

This Application Note details a sustainable, scalable protocol for the synthesis of **1,2-Dimethoxy-3-ethyl-6-fluorobenzene** (IUPAC: 1-ethyl-4-fluoro-2,3-dimethoxybenzene). This scaffold is a critical intermediate in the development of benzamide-based dopamine antagonists and liquid crystal materials.

Traditional synthesis routes for fluorinated veratrole derivatives often rely on late-stage electrophilic fluorination using hazardous solvents (e.g., DCM, HF) or non-selective Friedel-Crafts alkylations that produce isomeric mixtures. This guide introduces a Green Chemistry approach utilizing:

- Bio-sourced Starting Materials: Utilization of o-Vanillin derived from lignin.
- Green Solvents: Replacement of THF and DCM with 2-Methyltetrahydrofuran (2-MeTHF) and Ethanol.
- Reagent Substitution: Use of Dimethyl Carbonate (DMC) for methylation and NFSI for fluorination.

- Regioselective Control: Directed Ortho-Metalation (DoM) to ensure exclusive formation of the target isomer.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the specific 1,2,3,4-substitution pattern. Direct alkylation of 3-fluoroveratrole yields the incorrect 5- or 6-ethyl isomers due to the directing power of the methoxy groups.

Strategic Solution: Construct the 1-ethyl-2,3-dimethoxybenzene core first, then utilize the strong ortho-directing effect of the C3-methoxy group to install the fluorine atom at C4 (User's C6 position) via Directed Ortho-Metalation (DoM).

Workflow Diagram

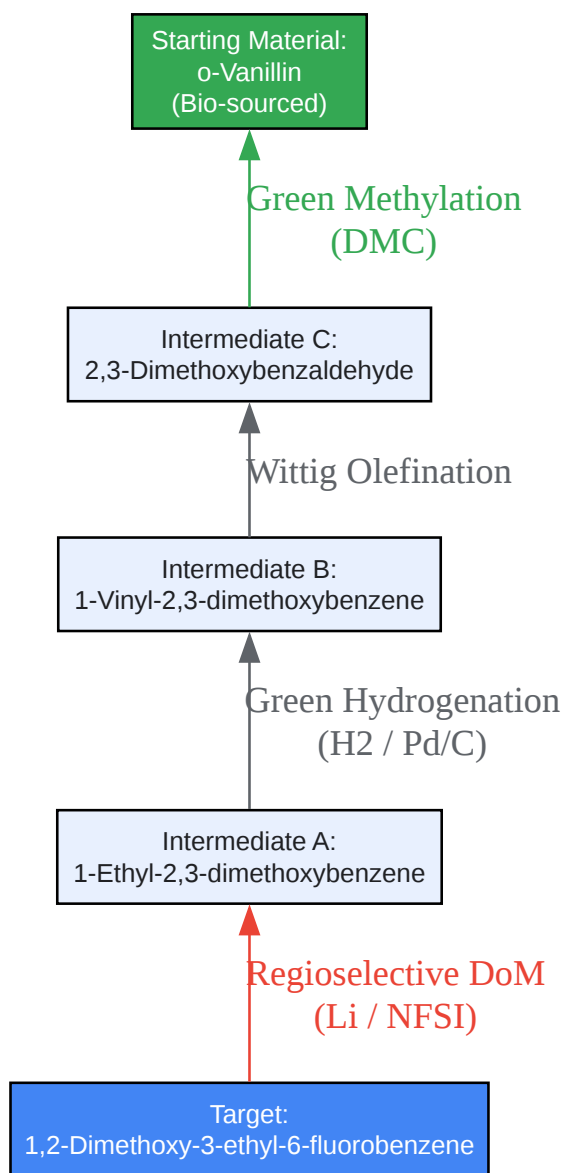


Figure 1: Retrosynthetic strategy prioritizing regiocontrol and bio-sourced inputs.

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Experimental Protocols

Step 1: Green Methylation of o-Vanillin

Objective: Convert o-vanillin to 2,3-dimethoxybenzaldehyde without using toxic methyl iodide or dimethyl sulfate.

- Principle: Dimethyl Carbonate (DMC) acts as both a green solvent and methylating agent. It is non-toxic and biodegradable.

- Reaction: o-Vanillin + DMC

2,3-Dimethoxybenzaldehyde + CO

+ MeOH

Protocol:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Reagents: Add o-vanillin (15.2 g, 100 mmol), Potassium Carbonate (27.6 g, 200 mmol), and Tetrabutylammonium bromide (TBAB, 1.6 g, 5 mol%) or PEG-400 (5 mL) as a phase transfer catalyst.
- Solvent/Reagent: Add Dimethyl Carbonate (DMC) (100 mL). Note: DMC serves as the solvent.
- Reaction: Heat the mixture to reflux () for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Cool to room temperature. Filter off the inorganic salts.
- Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough (>95%) for the next step. If necessary, recrystallize from hot ethanol/water.
 - Yield: ~92-95%
 - Green Metric: E-Factor < 1.5 (Excellent).

Step 2: Side Chain Construction (Wittig & Reduction)

Objective: Convert the aldehyde to an ethyl group.

Part A: Green Wittig Olefination

- Reagents: In a mortar, mix 2,3-dimethoxybenzaldehyde (16.6 g, 100 mmol), Methyltriphenylphosphonium bromide (39.3 g, 110 mmol), and Potassium Phosphate Tribasic (, 25.5 g, 120 mmol).
- Process: Grind the mixture vigorously with a pestle for 20 minutes (Solvent-Free "Grindstone" Chemistry). The mixture will become a paste as the reaction proceeds.
- Extraction: Extract the paste with warm Ethanol or 2-MeTHF (green alternative to ether). Filter to remove phosphate salts and phosphine oxide precipitate.
- Yield: Concentrate to obtain 1-vinyl-2,3-dimethoxybenzene.

Part B: Catalytic Hydrogenation

- Reaction: Dissolve the crude vinyl intermediate in Ethanol (100 mL). Add 10% Pd/C (0.5 g).
- Conditions: Stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.
- Workup: Filter through a Celite pad to recover the catalyst (recyclable). Evaporate solvent.^[1]
- Product: 1-Ethyl-2,3-dimethoxybenzene.
 - QC Check:

NMR should show a triplet (~1.2 ppm) and quartet (~2.6 ppm) for the ethyl group.

Step 3: Regioselective Fluorination (The Critical Step)

Objective: Install the fluorine atom at position 4 (User's position 6) using Directed Ortho-Metalation (DoM). Logic: The C3-Methoxy group is a powerful Directed Metalation Group (DMG). Lithiation will occur exclusively at the ortho position (C4), as the other ortho position (C2) is blocked.

Reagent Table:

Component	Traditional Choice	Green Choice	Benefit
Solvent	THF / Hexane	2-MeTHF	Bio-based, higher boiling point, easier drying.
Base	n-BuLi / t-BuLi	HexLi / PhLi	Higher atom economy, less pyrophoric than t-BuLi.

| Electrophile | Perchloryl fluoride | NFSI | Stable solid, non-explosive, easy handling. |

Protocol:

- Inert Atmosphere: Flame-dry a 3-neck flask and flush with Argon.
- Solvent: Add anhydrous 2-MeTHF (50 mL) and 1-Ethyl-2,3-dimethoxybenzene (8.3 g, 50 mmol).
- Lithiation: Cool to (dry ice/acetone). Add n-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise over 20 minutes.
 - Note: 2-MeTHF allows for higher temperature lithiation () in some cases, but ensures maximum regioselectivity.
- Metalation Time: Stir for 1 hour. The solution typically turns yellow/orange.
- Fluorination: Dissolve N-Fluorobenzenesulfonimide (NFSI) (17.3 g, 55 mmol) in 2-MeTHF (20 mL) and add dropwise to the lithiated species.
- Quench: Allow to warm to room temperature overnight. Quench with saturated solution.

- Purification: Separate layers. Wash organic phase with water and brine. Dry over
 . Purify via flash chromatography (Green solvent: Heptane/Ethyl Acetate).

Process Validation & QC

Regioselectivity Verification

The success of this protocol depends on the fluorine attaching para to the ethyl group (User's "6-fluoro, 3-ethyl" relationship).

- Expected Product: 1-Ethyl-4-fluoro-2,3-dimethoxybenzene.
- NMR Evidence:
 - NMR: The aromatic region should show two distinct protons with ortho coupling to fluorine.
 - NMR: A singlet peak around -120 to -130 ppm (typical for fluoro-arenes).
 - Coupling Constants: Look for

coupling. If F were at position 5 (adjacent to Et), the splitting pattern would differ significantly.

Flow Chemistry Adaptation (Optional for Scale-up)

For kilogram-scale production, the exothermic lithiation step is safer in flow.

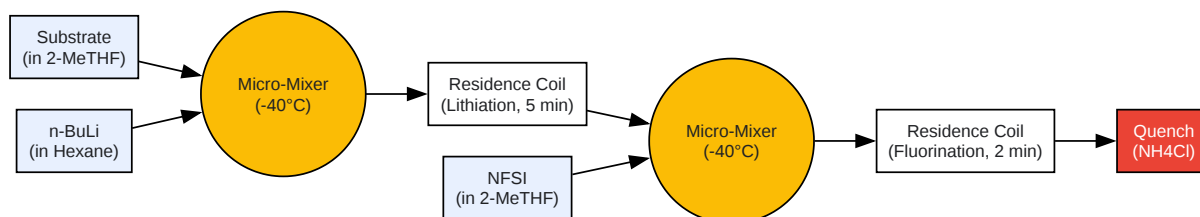


Figure 2: Continuous flow setup for exothermic lithiation/fluorination in 2-MeTHF.

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